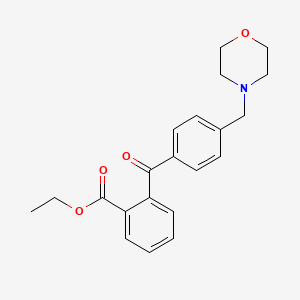

2-Carboethoxy-4'-morpholinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[4-(morpholin-4-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-26-21(24)19-6-4-3-5-18(19)20(23)17-9-7-16(8-10-17)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGGCGGNNWWWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642624 | |

| Record name | Ethyl 2-{4-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-80-7 | |

| Record name | Ethyl 2-[4-(4-morpholinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-{4-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical & Synthetic Profile: 2-Carboethoxy-4'-morpholinomethyl benzophenone

Executive Summary

2-Carboethoxy-4'-morpholinomethyl benzophenone (CAS: 898769-80-7) is a specialized functionalized benzophenone derivative serving as a critical intermediate in the synthesis of Type II photoinitiators and nitrogen-containing pharmaceutical pharmacophores.[1][2] Its structure combines a lipophilic, electron-withdrawing ortho-ester moiety with a basic, polar para-morpholinomethyl group. This duality allows for versatile chemical functionalization, making it a scaffold of interest in both polymer chemistry (UV-curing agents) and medicinal chemistry (anticancer/antimicrobial agents).

This technical guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical standards, designed for researchers requiring high-fidelity data for experimental design.

Physicochemical Characterization

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) to establish a baseline for handling and formulation.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Reliability |

| CAS Number | 898769-80-7 | Verified |

| Molecular Formula | Exact | |

| Molecular Weight | 353.41 g/mol | Exact |

| Appearance | White to off-white crystalline powder | Experimental |

| Boiling Point | 478.5 ± 40.0 °C (at 760 mmHg) | Predicted |

| Density | 1.18 ± 0.06 g/cm³ | Predicted |

| pKa (Basic) | 7.6 ± 0.2 (Morpholine nitrogen) | Estimated |

| LogP (Octanol/Water) | 3.2 – 3.8 | Predicted |

| H-Bond Donors | 0 | Structural |

| H-Bond Acceptors | 5 (Ester O, Ketone O, Morpholine O/N) | Structural |

| Flash Point | ~243 °C | Predicted |

Solubility Profile

The molecule exhibits amphiphilic behavior due to the coexistence of the hydrophobic benzophenone core and the polar morpholine ring.

-

Water: Insoluble (< 0.1 mg/mL) at neutral pH. Solubility increases significantly at pH < 5.0 due to protonation of the morpholine nitrogen.

-

Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Chloroform. Moderately soluble in Methanol and Ethanol.

-

Lipid Media: High affinity, suitable for lipid-based drug delivery formulations or non-polar resin systems.

Structural Analysis & Electronic Properties

Electronic Push-Pull System

The molecule features a unique electronic environment driven by two opposing rings:

-

Ring A (2-Carboethoxy): The ortho-ester group exerts an electron-withdrawing inductive effect (-I) and steric bulk, twisting the benzophenone core out of planarity. This reduces crystallization energy, improving solubility in resin monomers compared to unsubstituted benzophenone.

-

Ring B (4'-Morpholinomethyl): The morpholine group is insulated by a methylene bridge (

). Unlike direct aniline-type attachment, the nitrogen lone pair does not conjugate directly with the aromatic ring. Consequently, the basicity is preserved (pKa ~7.6), making it a robust nucleophile for salt formation without compromising the UV-absorption chromophore of the benzophenone.

UV-Vis Spectral Features[3]

-

Transition: Strong absorption at

-

Transition: Weaker, broad band at

-

Application Note: This absorption profile is ideal for UV-curing applications using medium-pressure mercury lamps, where the molecule acts as a radical generator (Norrish Type II mechanism) in the presence of co-initiators.

Synthetic Methodology

The most robust synthesis avoids direct Friedel-Crafts acylation of morpholine derivatives due to Lewis acid complexation. Instead, a Late-Stage Amination protocol is recommended for high purity and yield.

Protocol: Nucleophilic Substitution of Bromomethyl Intermediate

Objective: Synthesize this compound from Ethyl 2-(4-(bromomethyl)benzoyl)benzoate.

Reagents:

-

Substrate: Ethyl 2-(4-(bromomethyl)benzoyl)benzoate (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq)

-

Base: Potassium Carbonate (

, 2.0 eq) or Triethylamine (TEA) -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of the bromomethyl intermediate in 50 mL of anhydrous ACN in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Add finely ground

(20 mmol) to the solution. -

Amination: Dropwise add Morpholine (12 mmol) over 10 minutes to control exotherm.

-

Reaction: Heat to reflux (80-82 °C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The starting bromide (

) should disappear, and the product ( -

Workup:

-

Cool to room temperature and filter off inorganic salts.

-

Evaporate solvent under reduced pressure.

-

Redissolve residue in DCM (50 mL) and wash with water (

) to remove excess morpholine. -

Dry organic layer over

, filter, and concentrate.[3]

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Visualization: Synthetic Pathway

Caption: Figure 1. Convergent synthesis via radical bromination followed by nucleophilic substitution.

Stability & Degradation Pathways

Understanding the stability profile is crucial for formulation shelf-life.

Hydrolytic Degradation

The ethyl ester at the 2-position is susceptible to hydrolysis, particularly in basic aqueous media or in the presence of metabolic esterases (in vivo).

-

Mechanism: Base-catalyzed saponification.

-

Product: 2-(4'-morpholinomethylbenzoyl)benzoic acid.[1]

-

Impact: Hydrolysis increases water solubility drastically but alters the lipophilic balance required for membrane permeation or resin compatibility.

Oxidative Degradation

The morpholine nitrogen and the benzylic methylene group are sites for oxidation.

-

N-Oxidation: Formation of N-oxides under strong oxidative stress (e.g., peroxides in polymer curing).

-

Benzylic Oxidation: The methylene bridge can oxidize to a ketone or alcohol upon prolonged UV exposure without proper stabilization.

Visualization: Degradation Logic

Caption: Figure 2. Primary degradation pathways: Ester hydrolysis and N-oxidation.

Quality Control & Analytical Methods

To ensure "Self-Validating" protocols, the following analytical markers should be used.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

. -

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid (to protonate morpholine and prevent tailing).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm.

-

Retention Time: Expect elution in the mid-to-late region (approx. 12-15 min) due to the lipophilic benzophenone core.

1H-NMR Markers (CDCl3, 400 MHz)

- 1.10 ppm (t, 3H): Methyl of ethyl ester.

- 2.45 ppm (m, 4H): Morpholine protons adjacent to N.

-

3.55 ppm (s, 2H): Benzylic methylene bridge (

- 3.70 ppm (m, 4H): Morpholine protons adjacent to O.

- 4.15 ppm (q, 2H): Methylene of ethyl ester.

- 7.40 - 7.80 ppm (m, 8H): Aromatic protons (Benzophenone core).

References

-

CymitQuimica. this compound Product Data. Retrieved from

-

PubChem. 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone (Analogous Structure Data). National Library of Medicine. Retrieved from

-

ChemicalBook. this compound Properties and Suppliers. Retrieved from

-

Al-Ghorbani, M. "Synthesis and anticancer evaluation of novel morpholine analogues."[4] Sciforum, 2017. (Contextual synthesis of morpholine-benzophenone conjugates). Retrieved from

-

Martinez, A. et al. "Determination of the pKa of Benzophenones in Ethanol-Water." Molecules, 2000, 5, 427.[5] (Methodology for pKa estimation). Retrieved from

Sources

molecular structure and weight of 2-Carboethoxy-4'-morpholinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Carboethoxy-4'-morpholinomethyl benzophenone, a molecule of interest in medicinal chemistry and drug discovery. This document delves into its molecular structure, physicochemical properties, a proposed synthetic route, and predicted analytical characteristics, grounding the discussion in established scientific principles and methodologies.

Introduction: The Benzophenone-Morpholine Scaffold

Benzophenone and its derivatives represent a ubiquitous and versatile scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The inherent photochemical reactivity of the benzophenone core also lends itself to applications as photoinitiators and in materials science.[1]

The incorporation of a morpholine moiety is a common strategy in drug design to enhance pharmacokinetic properties such as solubility, metabolic stability, and receptor affinity.[3] Morpholine-containing compounds have demonstrated a broad spectrum of pharmacological activities, further highlighting the potential of hybrid molecules that combine this heterocycle with other pharmacophores.[4][5] this compound merges these two key structural motifs, suggesting its potential as a valuable intermediate or a pharmacologically active agent in its own right.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 898769-80-7, is a tertiary amine, ester, and ketone.[6] Its structure is characterized by a central benzophenone core, with a carboethoxy group at the 2-position of one phenyl ring and a morpholinomethyl group at the 4'-position of the other.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C21H23NO4 | [6] |

| Molecular Weight | 353.418 g/mol | [6] |

| CAS Number | 898769-80-7 | [6] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 478.5±40.0 °C (Predicted) | ChemicalBook |

| Density | 1.180±0.06 g/cm3 (Predicted) | ChemicalBook |

| pKa | 6.09±0.10 (Predicted) | ChemicalBook |

Proposed Synthesis and Experimental Protocols

Caption: Proposed Synthetic Workflow.

Step 1: Synthesis of Ethyl 2-(4'-methylbenzoyl)benzoate

This initial step involves a Friedel-Crafts acylation reaction between ethyl 2-chlorocarbonylbenzoate and toluene, catalyzed by aluminum chloride, to form the benzophenone core with a methyl group at the 4'-position.

Protocol:

-

To a stirred solution of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane at 0 °C, add ethyl 2-chlorocarbonylbenzoate (1.0 eq) dropwise.

-

After stirring for 15 minutes, add toluene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford ethyl 2-(4'-methylbenzoyl)benzoate.

Step 2: Synthesis of Ethyl 2-(4'-(bromomethyl)benzoyl)benzoate

The methyl group of the intermediate is then brominated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

Protocol:

-

Dissolve ethyl 2-(4'-methylbenzoyl)benzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Reflux the mixture and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude ethyl 2-(4'-(bromomethyl)benzoyl)benzoate, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

The final step is a nucleophilic substitution where the bromo intermediate reacts with morpholine to yield the target compound.

Protocol:

-

Dissolve ethyl 2-(4'-(bromomethyl)benzoyl)benzoate (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Add morpholine (1.2 eq) and a base such as potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the final product by column chromatography on silica gel to obtain this compound.

Analytical Characterization (Predicted)

While experimental data for this compound is not available in the public domain, its spectral characteristics can be predicted based on the functional groups present and data from analogous compounds.[8][9][10]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (multiplets, δ 7.2-8.0 ppm), Ethyl ester CH2 (quartet, δ ~4.4 ppm), Morpholine CH2 adjacent to N (triplet, δ ~2.5 ppm), Morpholine CH2 adjacent to O (triplet, δ ~3.7 ppm), Methylene bridge (singlet, δ ~3.6 ppm), Ethyl ester CH3 (triplet, δ ~1.4 ppm). |

| ¹³C NMR | Carbonyl carbons (ketone and ester, δ 165-195 ppm), Aromatic carbons (δ 120-140 ppm), Morpholine carbons (δ ~50-70 ppm), Methylene bridge carbon (δ ~60 ppm), Ethyl ester carbons (δ ~14, 61 ppm). |

| FTIR (cm⁻¹) | C=O stretch (ketone, ~1660-1685 cm⁻¹), C=O stretch (ester, ~1720 cm⁻¹), C-O stretch (ester and ether, ~1100-1300 cm⁻¹), C-N stretch (amine, ~1000-1250 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2800-3000 cm⁻¹). |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 354.16. Key fragmentation patterns would likely involve cleavage of the morpholine ring, loss of the carboethoxy group, and cleavage at the benzophenone core.[11][12] |

Potential Applications in Drug Development

The structural features of this compound suggest its potential as a valuable scaffold or intermediate in drug discovery. Benzophenone derivatives have been investigated for a range of therapeutic applications, leveraging their ability to interact with various biological targets.[1][2]

-

Anti-inflammatory Agents: Many benzophenone analogues exhibit potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[1][3] The morpholine moiety can further enhance this activity.

-

Anticancer Agents: The benzophenone scaffold is present in several compounds with demonstrated anticancer activity.[4][6] The morpholinomethyl group could be tailored to improve targeting and efficacy.

-

CNS-Active Agents: The ability of the morpholine ring to cross the blood-brain barrier makes this class of compounds interesting for the development of drugs targeting the central nervous system.[13]

Further derivatization of the carboethoxy group could lead to the synthesis of a library of related compounds for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic profiles for specific therapeutic targets.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the current literature, can be achieved through well-established synthetic methodologies. The combination of the pharmacologically relevant benzophenone core and the advantageous pharmacokinetic properties of the morpholine ring makes this compound and its potential derivatives promising candidates for further investigation in drug discovery and development programs. This guide provides a foundational understanding for researchers to build upon in their exploration of this intriguing chemical entity.

References

-

Khanum, S. A., et al. (2010). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. International Journal of Biological Sciences, 6(1), 60-68. [Link]

-

Al-Ghorbani, M. (2017). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]

-

(PDF) Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. ResearchGate. [Link]

-

Schulz, M., et al. (2013). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]

-

Saeed, A., et al. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 7(28), 17130-17155. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

McMurry, J. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

-

University of Calgary. CSD Solution #13. [Link]

-

Pan, J., et al. (2020). ¹H and ¹³C NMR Data for 1 and 9. ResearchGate. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

(PDF) Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. ResearchGate. [Link]

-

UCLA Chemistry. IR: ketones. [Link]

-

Leitner, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(10), 5496-5503. [Link]

-

FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Preprints.org. [Link]

-

Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp - The Royal Society of Chemistry. [Link]

-

A fragmentation pathway of benzophenone formed in MS, take 2,6,4 - ResearchGate. [Link]

-

Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. LinkedIn. [Link]

-

Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. PubMed. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. Asian Journal of Organic & Medicinal Chemistry. [Link]

-

Examples of benzophenone derivatives in the market and their uses. ResearchGate. [Link]

-

Organic Syntheses. 2-aminobenzophenone. [Link]

-

Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. [Link]

-

Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana. [Link]

-

Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO. [Link]

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Quora. [Link]

-

Organic Syntheses. (Figure 1B) is added through the side neck. The rubber septum is reattached and sealed with Teflon tape. The resultant. [Link]

- Synthesis method of morpholine benzoate compound.

-

A Common Approach for the Synthesis of ( R )-Ethyl 2,4-dihydroxy-6-(8-hydroxynonyl) benzoate, Ethyl 2,4-Dihydroxy-6-nonylbenzoate and ( 2R,3R )-1,2,3,4-Butanetetraol-1,4-diorsellinate. ResearchGate. [Link]

-

PHARMD GURU. 57. ETHYL BENZOATE AND BENZYL BENZOATE. [Link]

-

A method for synthesis of benzyl benzoate that manufactured at low temperature. e-Century Publishing Corporation. [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CSD Solution #13 [chem.ucalgary.ca]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

Structural Elucidation and Functional Validation of 2-Carboethoxy-4'-morpholinomethyl Benzophenone

[1]

Executive Summary

This technical guide outlines the rigorous analytical framework for 2-Carboethoxy-4'-morpholinomethyl benzophenone , a poly-functional scaffold often utilized as a high-value intermediate in pharmaceutical synthesis (e.g., antihistamines, analgesics) or as a specialized Type II photoinitiator.[1]

The molecule presents a unique analytical challenge due to its amphiphilic nature : it contains a lipophilic benzophenone core, a hydrolyzable ethyl ester, and a basic morpholine moiety.[1] This guide synthesizes spectroscopic characterization with quantitative wet-chemistry protocols to ensure structural integrity and purity.

Part 1: Molecular Architecture & Reactivity Profile[1]

To design effective analysis, one must first deconstruct the molecule into its reactive zones.[1]

| Functional Group | Chemical Behavior | Analytical Implication |

| Benzophenone Core | Chromophore ( | Strong UV absorption (254 nm, 365 nm).[1] Primary detection mode in HPLC. |

| 2-Carboethoxy (Ester) | Electrophilic, Hydrolyzable | Susceptible to acid/base hydrolysis.[1] IR diagnostic band at ~1720 cm⁻¹.[1] |

| Morpholine (Tertiary Amine) | Basic (pKa ~8.3), Oxidizable | Causes peak tailing in unbuffered HPLC.[1] Quantifiable via non-aqueous titration.[1][2] |

| Ether Linkage (Morpholine) | Stable, Polar | Diagnostic IR band (C-O-C) at ~1110 cm⁻¹.[1] |

Part 2: Spectroscopic Characterization (The "Fingerprint")[3][4]

Infrared Spectroscopy (FT-IR)

Methodology: KBr pellet or ATR (Attenuated Total Reflectance).[1] The spectrum must resolve two distinct carbonyl environments.

-

Ester Carbonyl (

): Sharp, intense band at 1720–1735 cm⁻¹ .[1] The electron-withdrawing nature of the ethoxy group shifts this higher than the ketone. -

Benzophenone Carbonyl (

): Intense band at 1660–1670 cm⁻¹ .[1] Lower frequency due to conjugation with two aromatic rings.[1] -

Morpholine Ether (

): Strong stretch at 1100–1120 cm⁻¹ .[1] -

C-H Stretching:

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

-

The "Ethyl" Signature:

-

The "Morpholine" Signature:

-

The Benzylic Linker:

-

~3.5–3.6 ppm (Singlet, 2H,

-

~3.5–3.6 ppm (Singlet, 2H,

-

Aromatic Region:

Mass Spectrometry (LC-MS/ESI)

Ionization: Electrospray Ionization (Positive Mode).[1][3]

-

Parent Ion:

is the base peak. The morpholine nitrogen is the primary protonation site. -

Fragmentation Pattern:

-

Loss of Ethoxy group (

).[1] -

McLafferty-type rearrangement or

-cleavage at the morpholine methyl bridge.

-

Part 3: Chromatographic Purity & Separation[1]

HPLC Method Development

Challenge: The basic morpholine nitrogen interacts with residual silanols on silica columns, leading to peak tailing.[1] Solution: Use of "End-capped" columns and pH modifiers.

Protocol:

-

Column: C18 (ODS) End-capped,

mm, 5 µm (e.g., Agilent Zorbax or Waters XBridge).[1] -

Mobile Phase A: 10 mM Ammonium Formate or Phosphate Buffer (pH 8.0). Note: High pH suppresses protonation of the amine, improving peak shape.[1]

-

Gradient: 40% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (aromatic) and 210 nm (general).[1]

-

Temperature: 30°C.

Diagram: Analytical Workflow

The following diagram illustrates the logical flow from raw material to validated certificate of analysis.

Caption: Logical progression from structural identification to quantitative release testing.

Part 4: Wet Chemistry & Functional Assays[1]

While HPLC provides purity (%), it requires a reference standard for assay (w/w).[1] If a certified standard is unavailable, Non-Aqueous Titration is the absolute method for determining purity based on the morpholine amine functionality.

Protocol: Non-Aqueous Titration (Perchloric Acid)

Principle: Water behaves as a base in weak acid titrations, interfering with the endpoint.[1] Glacial acetic acid is used as the solvent to enhance the basicity of the morpholine nitrogen.

-

Solvent Preparation: Mix Glacial Acetic Acid with Acetic Anhydride (95:5) to scavenge any moisture.[1]

-

Sample Prep: Accurately weigh ~200 mg of the sample into a clean flask. Dissolve in 50 mL of the prepared solvent.

-

Titrant: 0.1 N Perchloric Acid (

) in Glacial Acetic Acid. -

Indicator: Crystal Violet (Endpoint: Violet to Blue/Green) or Potentiometric detection.

-

Calculation:

[1][5]- : Volume of titrant (mL)

- : Normality of titrant

- : Molecular Weight of this compound[1]

- : Weight of sample (g)

Part 5: Stability & Degradation Pathways[1]

Understanding how the molecule breaks down is vital for storage and handling.

-

Hydrolysis (Ester Cleavage): Under acidic or basic conditions (or metabolic action), the ethyl ester hydrolyzes to the free carboxylic acid (2-Carboxy-4'-morpholinomethyl benzophenone).[1] This results in a retention time shift in HPLC and a broad -OH stretch in IR (2500–3300 cm⁻¹).

-

N-Oxidation: The morpholine nitrogen is susceptible to oxidation (N-oxide formation) if exposed to peroxides or air over long periods.

Diagram: Degradation Logic

Caption: Primary degradation pathways affecting storage and handling requirements.

References

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

-

Sielc Technologies. "Separation of Benzophenone and Amino-Benzophenones on HPLC." Sielc.com.[1] Available at: [Link][1][4]

-

BrainKart. "Assay by Non-Aqueous Titrations: Pharmaceutical Analysis."[1] Brainkart.com.[1] Available at: [Link]

-

Chemistry LibreTexts. "IR Spectrum and Characteristic Absorption Bands." Libretexts.org.[1] Available at: [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. non-aqueous-titration FOR PHARM ANALYSIS.pptx [slideshare.net]

- 3. benchchem.com [benchchem.com]

- 4. Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Elucidating the Photochemical Reaction Mechanism of 2-Carboethoxy-4'-morpholinomethyl Benzophenone in UV Curing Systems

Introduction

Ultraviolet (UV) curing is a photopolymerization process that utilizes high-intensity ultraviolet light to instantly cure or dry inks, coatings, and adhesives.[1] This technology offers significant advantages, including high production speeds, reduced energy consumption, and the elimination of volatile organic compounds (VOCs). At the heart of this process lies the photoinitiator, a molecule that absorbs UV energy and transforms it into chemical energy in the form of reactive species that initiate polymerization.

Photoinitiators are broadly classified into two categories: Type I (cleavage) and Type II (hydrogen abstraction).[2] Type II photoinitiators, such as the widely-used benzophenone, require a co-initiator or synergist—typically a hydrogen donor like a tertiary amine—to generate the initiating free radicals.[2][3] 2-Carboethoxy-4'-morpholinomethyl benzophenone is an advanced, unimolecular Type II photoinitiator. It covalently bonds the benzophenone chromophore and the tertiary amine (morpholine) synergist into a single molecular structure.[4] This design enhances the efficiency of the critical hydrogen abstraction step, minimizes the migration of initiator fragments from the cured polymer, and reduces odor, which are common challenges with traditional two-component systems.[5][6]

This application note provides a detailed exposition of the photochemical reaction mechanism of this compound. It further outlines a suite of robust analytical protocols for researchers and scientists to meticulously investigate its curing kinetics and performance in formulated systems.

Section 1: The Photochemical Reaction Mechanism

The photoinitiation process for this compound is a highly efficient, intramolecular sequence of events that leads to the generation of free radicals. The mechanism can be dissected into the following key steps:

-

Step 1: Photon Absorption (Excitation). The process begins when the benzophenone moiety of the molecule absorbs a photon of UV light, typically in the 340-360 nm range.[3] This absorption elevates the molecule from its ground state (S₀) to an electronically excited singlet state (S₁).[7][8]

-

Step 2: Intersystem Crossing (ISC). The excited singlet state (S₁) is very short-lived and rapidly undergoes a spin inversion process known as intersystem crossing to form a more stable and longer-lived triplet state (T₁).[7][9] This triplet state has a diradical nature, making it highly reactive and crucial for the subsequent steps.

-

Step 3: Intramolecular Hydrogen Abstraction. The excited triplet-state benzophenone is a potent hydrogen abstractor. Due to the proximity of the morpholinomethyl group within the same molecule, it efficiently abstracts a hydrogen atom from a carbon atom alpha to the nitrogen of the morpholine ring.[3][10] This intramolecular pathway is kinetically favored over intermolecular reactions, leading to high efficiency.

-

Step 4: Radical Generation. The hydrogen abstraction event results in the formation of two distinct radical species: an α-aminoalkyl radical centered on the morpholine ring and a ketyl radical on the benzophenone carbonyl carbon.[2]

-

Step 5: Polymerization Initiation. Of the two radicals formed, the α-aminoalkyl radical is the primary species responsible for initiating polymerization.[2] It rapidly attacks the carbon-carbon double bond of a monomer (e.g., an acrylate), transferring the radical center to the monomer and thus beginning the propagation of the polymer chain. The ketyl radical is less reactive towards monomer double bonds and typically terminates by dimerization or other recombination pathways.

Section 2: Key Physicochemical and Photochemical Properties

A summary of the essential properties of this compound is provided below. These parameters are critical for formulation design and for selecting appropriate light sources and experimental conditions.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₃NO₄ | [11] |

| Molecular Weight | 353.41 g/mol | [11][12] |

| CAS Number | 898769-80-7 | [11][12] |

| Appearance | Typically a white to off-white powder | N/A |

| UV Absorption (λmax) | ~340 - 360 nm (in typical solvents) | [3] |

| Photoinitiator Class | Unimolecular (Covalently Bonded) Type II | [4] |

| Required Synergist | None (tertiary amine is intramolecular) | N/A |

Section 3: Experimental Protocols for Mechanistic Investigation

To fully characterize the UV curing performance and validate the reaction mechanism, a multi-faceted analytical approach is required. The following protocols detail complementary techniques that provide insights into the chemical kinetics, thermal profile, and mechanical evolution of the curing system.

Protocol 3.1: Monitoring Polymerization Kinetics with Real-Time FTIR (RT-FTIR) Spectroscopy

Principle: RT-FTIR provides a direct, in-situ measurement of the chemical conversion of functional groups during polymerization.[13] By monitoring the decrease in the characteristic infrared absorption band of the reactive monomer (e.g., acrylate C=C), the rate and degree of polymerization can be quantified in real time.[14]

Materials & Equipment:

-

FTIR spectrometer equipped with a rapid scan capability and a UV light guide accessory.

-

High-pressure mercury vapor lamp or UV-LED with appropriate wavelength output (e.g., 365 nm).

-

Radiometer for calibrating light intensity.

-

Liquid sample cell (e.g., BaF₂ or KBr plates with a defined spacer).

-

Monomer formulation (e.g., 1,6-hexanediol diacrylate) containing a known concentration of the photoinitiator.

-

Nitrogen purge for the sample compartment (to minimize oxygen inhibition).

Step-by-Step Procedure:

-

Instrument Setup: Calibrate the UV light intensity at the sample position using a radiometer. Set up the FTIR for rapid, time-resolved data collection (e.g., 2-10 spectra per second).

-

Sample Preparation: Pipette a small drop of the monomer/photoinitiator formulation between two salt plates separated by a thin spacer (e.g., 25 µm) to create a film of uniform thickness.

-

Background Spectrum: Collect a background spectrum of the empty salt plates.

-

Initial Spectrum: Place the sample in the FTIR sample holder and immediately collect an initial spectrum (t=0) before UV exposure. Identify the acrylate peak to be monitored (e.g., the C=C twist at ~810 cm⁻¹).

-

Initiate Curing: Start the time-based spectral collection and simultaneously open the shutter to the UV source to irradiate the sample.

-

Data Collection: Continue collecting spectra until the reaction is complete (i.e., the acrylate peak height no longer changes).

-

Data Analysis: Calculate the degree of conversion (DC) at each time point using the following formula:

-

DC(t) (%) = [1 - (Aₜ / A₀)] × 100

-

Where A₀ is the initial peak area (or height) of the acrylate band and Aₜ is the peak area at time t. Plot DC (%) versus time to obtain the polymerization profile.

-

Causality Behind Choices: RT-FTIR is chosen for its ability to provide direct chemical information.[13] Monitoring the disappearance of the monomer's reactive group is the most unambiguous way to measure polymerization, distinguishing it from methods that measure secondary effects like heat flow or viscosity changes.

Protocol 3.2: Characterizing Curing Exotherm with Photo-DSC

Principle: Photo-Differential Scanning Calorimetry measures the heat released (exotherm) during the polymerization reaction upon exposure to UV light.[15] The rate of heat flow is directly proportional to the rate of reaction, providing valuable kinetic information such as induction time, time to peak maximum, and total enthalpy of polymerization.[16]

Materials & Equipment:

-

DSC instrument equipped with a photocalorimetry accessory (PCA) and a UV light source.

-

Hermetically sealed aluminum DSC pans.

-

Micropipette for sample dispensing.

-

Monomer/photoinitiator formulation.

Step-by-Step Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and heat flow. Calibrate the light intensity of the PCA.

-

Sample Preparation: Accurately weigh 2-5 mg of the liquid formulation into an aluminum DSC pan and seal it. Prepare an empty, sealed pan as a reference.

-

Experimental Setup: Place the sample and reference pans in the DSC cell. Allow the system to equilibrate at the desired isothermal temperature (e.g., 25 °C).

-

UV Exposure: Open the UV shutter to irradiate the sample with a known intensity. The instrument will record the heat flow as a function of time.

-

Data Collection: Continue the isothermal run until the heat flow signal returns to the baseline, indicating the completion of the reaction.

-

Data Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH). Analyze the curve to find the time to onset and the time to peak maximum, which are indicative of the curing speed.

Causality Behind Choices: Photo-DSC provides complementary thermodynamic data. While FTIR tracks chemical conversion, DSC quantifies the overall reaction exotherm, which is critical for process control in industrial applications where heat management is a concern. It is also highly sensitive for comparing the relative efficiencies of different photoinitiators.[4]

Protocol 3.3: Assessing Mechanical Property Development with Photo-Rheometry

Principle: Photo-rheometry monitors the evolution of the viscoelastic properties of a material during UV curing.[17] By applying a small oscillatory shear and measuring the response, one can track the storage modulus (G', elastic component) and loss modulus (G'', viscous component). The crossover point of G' and G'' is often defined as the gel point, the transition from a liquid to a solid-like state.

Materials & Equipment:

-

Rotational rheometer with a UV curing accessory (e.g., quartz or disposable acrylic bottom plate).

-

Parallel plate geometry (e.g., 20 mm diameter).

-

UV light source integrated with the rheometer.

-

Monomer/photoinitiator formulation.

Step-by-Step Procedure:

-

Instrument Setup: Configure the rheometer with the UV accessory. Set the geometry gap (e.g., 0.5 mm).

-

Sample Loading: Place a sufficient amount of the formulation onto the bottom plate and lower the top plate to the set gap, ensuring the sample fills the gap completely. Trim any excess material.

-

Experimental Program: Set up a dynamic time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).

-

Data Acquisition: Begin the time sweep. Allow the system to collect baseline data for a short period (e.g., 30 seconds) before triggering the UV light.

-

Curing and Monitoring: Turn on the UV light and continue recording G', G'', and complex viscosity (η*) as a function of time until they plateau.

-

Data Analysis: Plot G' and G'' versus time on a logarithmic scale. Identify the gel point (G' = G'') and the final modulus of the cured material.

Causality Behind Choices: Rheology provides the critical link between chemical conversion and the development of functional mechanical properties. For applications like adhesives and coatings, knowing when the material has achieved sufficient mechanical integrity is paramount. This technique directly measures the physical transformation from liquid to solid.[17]

References

- Society for Imaging Science and Technology. (n.d.). Monitoring the Kinetics of UV Curing Using In Situ Rheology and Real-Time Fourier Transform Infrared Spectroscopy.

- JASCO Global. (2021, September 10). Hardening process monitoring of UV curing resin by FTIR spectrometer.

- NETZSCH Instruments. (2025, March 17). UV-Curing in Polymers: Insights by Means of Thermal Analysis and Rheology with NETZSCH Instruments.

- TA Instruments. (n.d.). UV Curing Analysis Using A Rheometer.

- Specialty Chemicals Magazine. (2022, November 30). Is It Done Yet? Comparison of Methods to Monitor Degree of UV Cure.

-

ResearchGate. (n.d.). Scheme 1 Possible photoproducts from Norrish Type I and II reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]

-

Beilstein Journals. (2014, April 15). Metal and metal-free photocatalysts: mechanistic approach and application as photoinitiators of photopolymerization. Retrieved from [Link]

- Jinan Qinmu Fine Chemical Co., Ltd. (2023, May 25). How Do Photoinitiators for UV Curing Work.

- Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators.

-

Hilaris Publisher. (2017, September 13). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Retrieved from [Link]

-

ResearchGate. (2012, March). Photoinitiating behavior of benzophenone derivatives covalently bonded tertiary amine group for UV‐curing acrylate systems. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Retrieved from [Link]

-

ScholarWorks@BGSU. (n.d.). The Photochemistry of Benzophenone. Retrieved from [Link]

- Chemical Research in Chinese Universities. (2011). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resins.

- Inf.news. (2022, July 12). Brief description of hydrogen-capturing photoinitiators and their two main categories.

Sources

- 1. How Do Photoinitiators for UV Curing Work [qinmuchem.com]

- 2. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 3. longchangchemical.com [longchangchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 7. Norrish reaction - Wikipedia [en.wikipedia.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. 2-Carboethoxy-4′-morpholinomethyl benzophenone [cymitquimica.com]

- 12. This compound | 898769-80-7 [amp.chemicalbook.com]

- 13. imaging.org [imaging.org]

- 14. jasco-global.com [jasco-global.com]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. uvebtech.com [uvebtech.com]

- 17. tainstruments.com [tainstruments.com]

preparation of pharmaceutical intermediates using 2-Carboethoxy-4'-morpholinomethyl benzophenone

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the strategic utilization of 2-Carboethoxy-4'-morpholinomethyl benzophenone (CEMB) as a high-value scaffold for synthesizing 4-arylphthalazin-1(2H)-one derivatives—a privileged structure in the design of PARP inhibitors, VEGFR kinase inhibitors, and anti-inflammatory agents.

Target: Preparation of Bioactive Intermediates using this compound

Executive Summary & Scientific Rationale

This compound (CEMB) is a critical "late-stage" intermediate. Its structural duality—combining a reactive 2-carboethoxybenzophenone core with a solubilizing morpholinomethyl moiety—makes it an ideal precursor for constructing 4-arylphthalazin-1(2H)-ones .

Why This Scaffold Matters

-

Privileged Pharmacophore: The phthalazinone core is the engine of several approved and clinical-stage drugs, including Olaparib (PARP inhibitor) and Azelastine (Antihistamine).

-

Solubility Engineering: The pre-installed morpholine ring significantly enhances the aqueous solubility and bioavailability of the final API, a common bottleneck in kinase inhibitor design.

-

Synthetic Efficiency: Using CEMB allows for a one-step cyclocondensation to the heterocyclic core, bypassing complex multi-step ring formations.

Chemical Pathway & Mechanism

The primary transformation involves the cyclocondensation of CEMB with hydrazine hydrate. This reaction proceeds via a cascade mechanism:

-

Nucleophilic Attack: Hydrazine attacks the ketone carbonyl of the benzophenone.

-

Hydrazone Formation: Formation of a transient hydrazone intermediate.

-

Intramolecular Cyclization: The amino group of the hydrazone attacks the ester carbonyl (2-carboethoxy group).

-

Elimination: Loss of ethanol and water drives the formation of the thermodynamically stable phthalazinone ring.

Reaction Scheme Visualization

Caption: Mechanistic pathway for the conversion of CEMB to the bioactive phthalazinone core.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Purity | Role |

| This compound | >98% | Starting Material |

| Hydrazine Hydrate | 80% or 98% | Cyclizing Agent |

| Ethanol (Absolute) | ACS Grade | Solvent |

| Acetic Acid (Glacial) | ACS Grade | Catalyst (Optional) |

Step-by-Step Synthesis Protocol

Objective: Synthesis of 4-[4-(4-morpholinylmethyl)phenyl]-1(2H)-phthalazinone.

Step 1: Reaction Setup

-

Charge a 250 mL round-bottom flask (RBF) with 10.0 g (28.3 mmol) of this compound.

-

Add 100 mL of absolute Ethanol. Stir to create a suspension.

-

Critical Step: Add 7.0 mL (~140 mmol, 5 equiv) of Hydrazine Hydrate dropwise over 10 minutes.

-

Note: A slight exotherm may occur. Ensure efficient stirring.

-

-

(Optional) Add 3-4 drops of Glacial Acetic Acid to catalyze the reaction if initiation is slow.

Step 2: Cyclization (Reflux)

-

Equip the flask with a reflux condenser and heat the mixture to reflux (78–80°C) .

-

Maintain reflux for 4 to 6 hours .

-

Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC.[1] The starting material (Rt ~ 12.5 min) should disappear, and a new polar peak (Product, Rt ~ 8.2 min) should appear.

Step 3: Workup & Isolation

-

Cool the reaction mixture slowly to room temperature (25°C), then chill to 0–5°C in an ice bath for 1 hour.

-

The product will precipitate as a white to off-white solid.

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with 2 x 20 mL of cold Ethanol to remove excess hydrazine and unreacted ester.

-

Wash with 20 mL of Diethyl Ether (to speed up drying).

Step 4: Purification

-

Recrystallize the crude solid from Ethanol/DMF (9:1) if purity is <98%.

-

Dry in a vacuum oven at 50°C for 12 hours.

Analytical Specifications & Quality Control

Expected Data Profile

| Parameter | Specification |

| Appearance | White to pale yellow crystalline powder |

| Yield | 85% – 92% |

| Melting Point | 215°C – 218°C (Decomposes) |

| HPLC Purity | > 99.0% (Area %) |

| Mass Spec (ESI) | [M+H]+ = 322.4 (Calc. for C19H19N3O2) |

NMR Interpretation (400 MHz, DMSO-d6)

-

δ 12.8 ppm (s, 1H): NH of phthalazinone (Lactam proton). Diagnostic peak.

-

δ 8.3 – 7.5 ppm (m, 8H): Aromatic protons (Phthalazine core + Phenyl ring).

-

δ 3.6 ppm (t, 4H): Morpholine -CH2-O-CH2-.

-

δ 3.5 ppm (s, 2H): Benzylic -CH2- connecting phenyl and morpholine.

-

δ 2.4 ppm (t, 4H): Morpholine -CH2-N-CH2-.

Process Optimization & Troubleshooting

This workflow is robust, but specific variables can impact yield.

| Issue | Root Cause | Corrective Action |

| Low Yield (<70%) | Incomplete cyclization | Increase reflux time to 8 hours; ensure Hydrazine excess (5-10 equiv). |

| Sticky/Gummy Product | Trapped solvent/impurities | Triturate the crude solid with Diethyl Ether or Hexane before filtration. |

| Azine Formation | Hydrazine deficiency | Always add Hydrazine in excess relative to the ketone. Limiting hydrazine favors azine (dimer) formation. |

| Colored Impurities | Oxidation of morpholine | Perform reaction under Nitrogen atmosphere; use fresh Hydrazine Hydrate. |

Strategic Applications in Drug Discovery

The synthesized 4-arylphthalazin-1-one is a versatile scaffold. It can be further modified at the N-2 position to generate diverse libraries of bioactive compounds.

Downstream Functionalization Workflow

Caption: Divergent synthesis pathways from the phthalazinone core to various therapeutic classes.

References

-

Marzouk, M. I., et al. (2016).[2] "Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity." Biological and Pharmaceutical Bulletin, 39(2), 239-251.[2] Link

-

El-Wahab, A. H. A., et al. (2015). "Recent Developments in Chemistry of Phthalazines." Organic Chemistry: Current Research, 4(1). Link

-

Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. (Context on Morpholine solubility). Link

-

Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581–6591. (Reference for Phthalazinone PARP inhibitors). Link

-

ChemicalBook. (2023). "Product Entry: this compound (CAS 898769-80-7)."[3][4] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 898769-80-7 [chemicalbook.com]

- 4. 898769-80-7 CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]

Application Note: Derivatization Strategies for 2-Carboethoxy-4'-morpholinomethyl benzophenone

Executive Summary

This guide details the experimental protocols for the derivatization of 2-Carboethoxy-4'-morpholinomethyl benzophenone (CAS 898769-80-7). This molecule contains a "privileged scaffold"—the o-acylbenzoate motif—which serves as a critical precursor for phthalazin-1(2H)-ones . Phthalazinones are bioactive cores found in PARP inhibitors (e.g., Olaparib analogs), antihistamines (e.g., Azelastine), and PDE4 inhibitors.

This document focuses on three strategic derivatization pathways:

-

Cyclocondensation to form the phthalazinone core (primary drug discovery route).

-

Hydrolysis to the carboxylic acid (metabolite synthesis/linker attachment).

-

Salt Formation for physicochemical profiling (solubility enhancement).

Structural Analysis & Reactivity Profile

The substrate possesses three distinct reactive centers that dictate its derivatization logic:

| Functional Group | Position | Reactivity Mode | Target Application |

| Ethyl Ester | C-2 (Ring A) | Electrophile (Acyl substitution) | Cyclization precursor; Hydrolysis site. |

| Ketone | Bridge | Electrophile (Nucleophilic addition) | Cyclization point; Hydrazone formation. |

| Morpholine | C-4' (Ring B)[1][2] | Basic Tertiary Amine | Salt formation; Solubility handle. |

Key Insight: The proximity of the C-2 ester and the bridging ketone allows for a double-nucleophilic attack by hydrazine derivatives. This "molecular pincer" effect drives the formation of the thermodynamically stable phthalazinone ring system.

Protocol 1: Synthesis of 4-[4-(Morpholinomethyl)phenyl]-1(2H)-phthalazinone

Objective: To convert the benzophenone precursor into the bioactive phthalazinone scaffold via cyclocondensation with hydrazine.

Reaction Mechanism

The reaction proceeds via a cascade mechanism:

-

Nucleophilic Attack: Hydrazine attacks the ketone to form a hydrazone intermediate (or attacks the ester to form a hydrazide).

-

Cyclization: The nitrogen of the intermediate attacks the remaining electrophile (ester or ketone).

-

Elimination: Loss of ethanol and water drives the equilibrium toward the aromatic phthalazinone.

Materials[3][4][5]

-

Substrate: this compound (1.0 equiv).

-

Reagent: Hydrazine hydrate (N₂H₄·H₂O, 50-60% or 98%), 3.0–5.0 equiv.

-

Solvent: Absolute Ethanol (EtOH) or n-Butanol (for higher temperature).

-

Catalyst (Optional): Glacial Acetic Acid (cat. 5 mol%) can accelerate imine formation.

Experimental Procedure

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the RBF with This compound (1.0 g, 2.83 mmol) and Absolute Ethanol (15 mL). Stir until fully dissolved.

-

Note: If solubility is poor at RT, warm gently to 40°C.

-

-

Addition: Add Hydrazine Hydrate (0.42 mL, ~8.5 mmol, 3 equiv) dropwise to the stirring solution.

-

Caution: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood.

-

-

Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours .

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (high Rf, UV active) should disappear, replaced by a lower Rf, often fluorescent spot (Phthalazinone).

-

-

Workup (Precipitation Method):

-

Allow the reaction to cool slowly to room temperature. The phthalazinone product often crystallizes directly from the cooling ethanolic solution.

-

If no precipitate forms, concentrate the solvent to ~25% volume under reduced pressure and cool to 0°C.

-

-

Isolation: Filter the solid precipitate using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine.

-

Drying: Dry the solid under vacuum at 45°C for 12 hours.

Expected Data[3][6][7]

-

Appearance: White to off-white solid.

-

1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester signals (quartet ~4.1 ppm, triplet ~1.1 ppm). A new singlet for the phthalazinone NH (amide-like) often appears around 12.5–13.0 ppm.

Protocol 2: Hydrolysis to 2-(4-Morpholinomethylbenzoyl)benzoic Acid

Objective: To generate the carboxylic acid derivative for use as a metabolite standard or for further amide coupling (e.g., attaching a solubilizing linker).

Experimental Procedure

-

Dissolution: Dissolve the substrate (500 mg, 1.41 mmol) in a mixture of THF (5 mL) and Methanol (5 mL).

-

Saponification: Add 2M NaOH (2.1 mL, 4.2 mmol, 3 equiv).

-

Reaction: Stir at 60°C for 2–3 hours.

-

Checkpoint: LC-MS should show a mass shift of -28 Da (Loss of Ethyl + H).

-

-

Workup:

-

Concentrate to remove organics (THF/MeOH).

-

Dilute the aqueous residue with water (5 mL).

-

Neutralization: Acidify carefully with 1M HCl to pH ~4–5. The zwitterionic acid (carboxylic acid + morpholine amine) may precipitate near its isoelectric point.

-

Note: If the product is too water-soluble due to the morpholine, do not filter. Instead, extract with n-Butanol or lyophilize the aqueous phase to obtain the crude salt.

-

Protocol 3: Hydrochloride Salt Formation

Objective: To create a water-soluble salt form suitable for biological assays.

Experimental Procedure

-

Dissolution: Dissolve the free base (substrate or phthalazinone derivative) in minimal Ethyl Acetate or Dichloromethane .

-

Acidification: Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.

-

Precipitation: The hydrochloride salt usually precipitates immediately as a white hygroscopic solid.

-

Isolation: Filter under nitrogen (to prevent moisture absorption) and wash with anhydrous ether.

Visual Workflows

Reaction Logic: Phthalazinone Cyclization

The following diagram illustrates the chemical transformation and the critical decision points during the synthesis.

Figure 1: Step-by-step workflow for the cyclocondensation of this compound to its phthalazinone derivative.

Derivatization Tree

This diagram maps the three core protocols to their respective applications.

Figure 2: Strategic derivatization pathways for the benzophenone substrate.

References

-

Phthalazinone Synthesis via Hydrazine: Rizk, S. A., et al. (2017).[3] Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical Sciences and Bioscientific Research.

-

General Reactivity of 2-Acylbenzoates: Abd El-Wahab, A. H. F., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals.[4][5][6][7][8][9][10]

-

Morpholine Derivatives in Drug Design: Al-Ghorbani, M. (2015). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.

-

Hydrazine Reactivity & Mechanism: Jencks, W. P. (1964). Mechanism of Hydrazone Formation. Journal of the American Chemical Society. (Contextual grounding for Protocol 1 mechanism).

Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must be performed by qualified personnel in a controlled laboratory environment.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 898769-80-7 [amp.chemicalbook.com]

- 3. jpsbr.org [jpsbr.org]

- 4. benzophenone-8, 131-53-3 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iiste.org [iiste.org]

- 9. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Solvent Selection in Reactions of 2-Carboethoxy-4'-morpholinomethyl benzophenone

Introduction

2-Carboethoxy-4'-morpholinomethyl benzophenone is a multifunctional aromatic ketone of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key functional groups: a reducible ketone, a potentially labile carboethoxy (ethyl ester) group, and a basic morpholinomethyl substituent. The successful transformation of this molecule, whether through reduction of the ketone or nucleophilic addition, is critically dependent on the judicious selection of the reaction solvent. The solvent not only influences reactant solubility and reaction kinetics but also plays a pivotal role in modulating the chemoselectivity between the ketone and ester functionalities and managing the reactivity of the basic morpholine nitrogen.

This comprehensive guide provides detailed application notes and protocols for common reactions involving this compound, with a primary focus on solvent selection. The principles and experimental details outlined herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of this substrate and achieve desired synthetic outcomes with high efficiency and selectivity.

Physicochemical Properties and their Implications for Solvent Selection

Before delving into specific reaction protocols, it is essential to understand the key physicochemical properties of this compound that dictate solvent choice.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Solvent Selection |

| Molecular Formula | C₂₁H₂₃NO₄[1][2] | Indicates a relatively large, nonpolar backbone with polar functional groups. |

| Molecular Weight | 353.41 g/mol [1][2] | A moderate molecular weight, suggesting solubility in a range of organic solvents. |

| Predicted pKa | 6.09[3] | The morpholine nitrogen is basic and will be protonated in acidic media. This necessitates careful solvent choice to avoid unwanted acid-base reactions or catalyst poisoning. |

| Boiling Point | 478.5 ± 40.0 °C (Predicted)[2][3] | High boiling point suggests low volatility. |

| Density | 1.180 ± 0.06 g/cm³ (Predicted)[2][3] | Denser than many common organic solvents. |

| Solubility | No explicit data found. Inferred to be soluble in polar aprotic solvents (e.g., THF, DCM, Ethyl Acetate) and alcohols (e.g., Methanol, Ethanol) based on the structure of benzophenone and its derivatives.[4] | Experimental determination of solubility in candidate solvents is highly recommended before proceeding with any reaction. |

The presence of the basic morpholine moiety (predicted pKa ≈ 6.09) is a paramount consideration.[3] This functionality can be protonated under acidic conditions, altering the solubility and reactivity of the molecule. Furthermore, the lone pair on the nitrogen can act as a ligand, potentially coordinating to and deactivating metal catalysts. Therefore, the choice of solvent and reaction conditions must be made to either leverage or mitigate the effects of this basic center.

I. Chemoselective Reduction of the Ketone

A primary transformation for this substrate is the selective reduction of the benzophenone ketone to the corresponding benzhydrol, while preserving the carboethoxy group. The two most common methods for this are sodium borohydride reduction and catalytic hydrogenation.

A. Sodium Borohydride Reduction: A Mild and Selective Approach

Sodium borohydride (NaBH₄) is a mild reducing agent that is highly chemoselective for aldehydes and ketones in the presence of esters.[5] This makes it the reagent of choice for the target transformation.

Causality of Solvent Selection:

The choice of solvent in NaBH₄ reductions is critical for several reasons:

-

Reagent Solubility and Stability: NaBH₄ is soluble in protic solvents like methanol (MeOH) and ethanol (EtOH), which also serve to activate the carbonyl group through hydrogen bonding.[6]

-

Reaction Rate: The reduction is generally faster in more polar protic solvents. Methanol typically affords faster rates than ethanol or isopropanol.[6]

-

Work-up: The use of a protic solvent facilitates the quenching of excess reagent and the work-up procedure.

Recommended Solvents: Methanol, Ethanol, Isopropanol.

Protocol 1: Sodium Borohydride Reduction in Methanol

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate) with stirring at room temperature.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Reagent Addition: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled solution. The excess of NaBH₄ ensures complete conversion of the ketone. Monitor for any vigorous gas evolution.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M aqueous HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7). Be cautious as hydrogen gas will be evolved.

-

Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, (2-carboethoxyphenyl)(4-(morpholinomethyl)phenyl)methanol.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Self-Validation: The success of the protocol can be validated by ¹H NMR spectroscopy, observing the disappearance of the ketone carbonyl in the ¹³C NMR spectrum and the appearance of a new C-H and O-H signal corresponding to the secondary alcohol in the ¹H NMR spectrum. The ester signals should remain unchanged.

Caption: Workflow for the chemoselective reduction of this compound.

B. Catalytic Hydrogenation: A Green Alternative

Catalytic hydrogenation offers a greener alternative to hydride reagents, with dihydrogen (H₂) as the reductant and typically water as the only byproduct. However, catalyst selection and the potential for catalyst poisoning by the morpholine nitrogen are key considerations.

Causality of Solvent Selection:

-

Substrate and Reagent Solubility: The solvent must dissolve the substrate and allow for good contact with the heterogeneous or homogeneous catalyst and hydrogen gas.

-

Catalyst Activity: The solvent can influence the activity of the catalyst. Polar solvents are generally preferred.

-

Chemoselectivity: While many catalysts will reduce ketones, some may also reduce the ester group under more forcing conditions. The solvent can play a role in modulating this selectivity.

-

Catalyst Poisoning: The basic morpholine nitrogen can coordinate to the metal center of the catalyst, leading to deactivation. Protic solvents like ethanol can protonate the amine, potentially mitigating this effect. The addition of a small amount of a non-nucleophilic acid (e.g., acetic acid) can also be beneficial in this regard, but care must be taken to avoid ester hydrolysis.

Recommended Solvents: Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran (THF).

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

-

Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq) and 5-10 mol% of 10% Pd/C.

-

Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (20-30 mL per gram of substrate).

-

Inerting: Seal the vessel and purge with nitrogen or argon to remove oxygen.

-

Hydrogenation: Introduce hydrogen gas (from a balloon or at a set pressure, e.g., 1-5 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases or TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify by column chromatography if necessary.

Self-Validation: Successful hydrogenation will be confirmed by the disappearance of the ketone in the NMR spectra, while the aromatic rings and the ester group remain intact.

Table 2: Comparison of Reduction Methods

| Feature | Sodium Borohydride Reduction | Catalytic Hydrogenation |

| Chemoselectivity | Excellent for ketone over ester. | Can be high, but over-reduction of the ester is possible under harsh conditions. |

| Functional Group Tolerance | Generally good, but can reduce other sensitive groups. | Tolerant of many functional groups, but susceptible to catalyst poisoning by amines and sulfur compounds. |

| Solvent Choice | Typically polar protic (MeOH, EtOH). | Wide range of polar solvents (EtOH, EtOAc, THF). |

| Reaction Conditions | Mild (0 °C to RT). | Variable (RT to elevated temperatures and pressures). |

| Safety | Generation of flammable H₂ gas during quenching. | Requires handling of flammable H₂ gas and pyrophoric catalysts. |

| Work-up | Aqueous work-up and extraction. | Filtration to remove catalyst. |

II. Nucleophilic Addition to the Ketone Carbonyl

The electrophilic carbonyl carbon of the benzophenone moiety is susceptible to attack by nucleophiles, such as Grignard reagents, to form tertiary alcohols.

Grignard Reaction: Formation of a Tertiary Alcohol

The reaction of this compound with a Grignard reagent (R-MgX) presents a significant challenge due to the presence of the electrophilic ester group, which also reacts with Grignard reagents.[7][8]

Causality of Solvent Selection:

-

Grignard Reagent Stability: Grignard reagents are highly reactive and moisture-sensitive. They are typically prepared and used in anhydrous ethereal solvents like diethyl ether or THF, which stabilize the reagent through coordination.[9]

-

Substrate Solubility: The chosen solvent must adequately dissolve the benzophenone substrate.

-

Reaction Temperature: Ethereal solvents have low boiling points, which helps in controlling the exothermic Grignard reaction at reflux.

Challenges and Considerations:

-

Lack of Chemoselectivity: Grignard reagents will react with both the ketone and the ester. The ketone is generally more reactive than the ester towards nucleophilic attack. However, the initial adduct from the ester can eliminate an alkoxide to form a ketone, which then reacts with a second equivalent of the Grignard reagent.[7] Therefore, at least two equivalents of the Grignard reagent will be consumed by the ester group.

-

Protecting Groups: To achieve selective addition to the ketone, the ester group would likely need to be protected or the reaction carried out under carefully controlled conditions (e.g., low temperature) with a limited amount of Grignard reagent, which would likely result in a mixture of products.

-

Basicity of the Substrate: The morpholine nitrogen is a basic site and could potentially react with the Grignard reagent, although this is less likely than reaction at the carbonyl centers.

Protocol 3: Grignard Addition (Illustrative, with expected challenges)

-

Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Grignard Preparation: Prepare the Grignard reagent (e.g., Phenylmagnesium bromide, 3.0-4.0 eq) in anhydrous diethyl ether or THF in a separate flask under a nitrogen atmosphere.

-

Substrate Solution: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Addition: Cool the substrate solution to -78 °C (dry ice/acetone bath). Slowly add the Grignard reagent via the dropping funnel. The low temperature may help to favor reaction at the more reactive ketone carbonyl.

-

Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

-

Monitoring: Monitor the reaction by TLC. Expect a complex mixture of products.

-

Quenching: Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purification of the desired tertiary alcohol from the byproducts will likely be challenging and require careful column chromatography.

Self-Validation: Characterization of the product mixture by NMR and MS will be necessary to identify the desired product and assess the degree of side reactions.

Caption: Decision logic for solvent selection in the chemoselective reduction of this compound.

Conclusion

The selection of an appropriate solvent is a critical parameter for controlling the outcome of reactions involving this compound. For the chemoselective reduction of the ketone, sodium borohydride in a protic solvent such as methanol is the recommended starting point due to its inherent selectivity and the ease of the procedure. Catalytic hydrogenation presents a viable, albeit more complex, alternative where solvent choice can be used to mitigate potential catalyst poisoning by the basic morpholine moiety. Nucleophilic additions, such as the Grignard reaction, are complicated by the presence of the ester group, and successful execution would likely require a protecting group strategy or extensive optimization of reaction conditions. Researchers are strongly encouraged to perform small-scale test reactions and utilize analytical techniques like TLC and NMR to optimize solvent systems and reaction conditions for their specific synthetic goals.

References

-

Reduction of Benzophenone - YouTube. Available at: [Link]

-

BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf. Available at: [Link]

-

Solvent effects - Wikipedia. Available at: [Link]

-

UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents - Semantic Scholar. Available at: [Link]

-

Chemoselective Reduction - YouTube. Available at: [Link]

-

The Effect of Solvent on the Electronic Transitions of Benzophenone and Its o- and p-Hydroxy Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE - Zenodo. Available at: [Link]

-

(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available at: [Link]

-

XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. Available at: [Link]

-

Benzophenone-4 Solubility : r/DIYBeauty - Reddit. Available at: [Link]

-

-

Grignard Reaction - Web Pages. Available at: [Link]

-

-

Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions | Journal of the American Chemical Society. Available at: [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

-

-

Grignard Reaction - Web Pages. Available at: [Link]

-

-

Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC - NIH. Available at: [Link]

-

How can a ketone be enantioselectively reduced, in the presence of an ester?. Available at: [Link]

-

Addition of a Grignard to a Ketone - Utah Tech University. Available at: [Link]

-